Cas no 1366331-15-8 ((3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

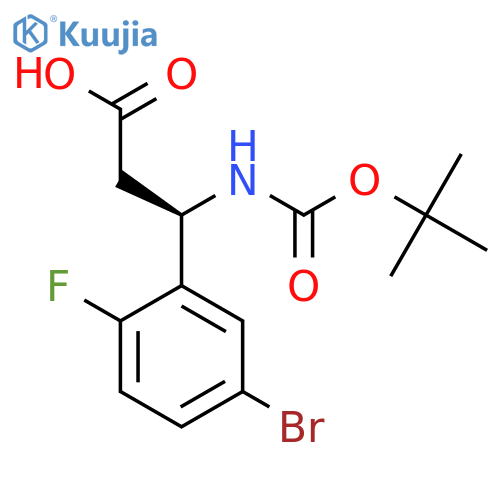

1366331-15-8 structure

商品名:(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid

(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid

- EN300-1163448

- (3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

- AKOS017405501

- 1366331-15-8

-

- インチ: 1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

- InChIKey: PKWDSYSKLMGKJP-LLVKDONJSA-N

- ほほえんだ: BrC1=CC=C(C(=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 361.03250g/mol

- どういたいしつりょう: 361.03250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163448-10.0g |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 10g |

$3746.0 | 2023-06-08 | ||

| Enamine | EN300-1163448-1000mg |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 1000mg |

$628.0 | 2023-10-03 | ||

| Enamine | EN300-1163448-0.05g |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 0.05g |

$732.0 | 2023-06-08 | ||

| Enamine | EN300-1163448-100mg |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 100mg |

$553.0 | 2023-10-03 | ||

| Enamine | EN300-1163448-2500mg |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 2500mg |

$1230.0 | 2023-10-03 | ||

| Enamine | EN300-1163448-5000mg |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 5000mg |

$1821.0 | 2023-10-03 | ||

| Enamine | EN300-1163448-500mg |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 500mg |

$603.0 | 2023-10-03 | ||

| Enamine | EN300-1163448-0.25g |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 0.25g |

$801.0 | 2023-06-08 | ||

| Enamine | EN300-1163448-1.0g |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 1g |

$871.0 | 2023-06-08 | ||

| Enamine | EN300-1163448-250mg |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366331-15-8 | 250mg |

$579.0 | 2023-10-03 |

(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

1366331-15-8 ((3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 503537-97-1(4-bromooct-1-ene)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量